Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNNGEZEYSNRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring, followed by the introduction of the methylsulfonimidoyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.
Scientific Research Applications
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Impact on Properties
Sulfonimidoyl vs. Sulfanyl/Sulfonyl Groups
Hydroxymethyl vs. Methylsulfonimidoyl
- The hydroxymethyl derivative () exhibits higher solubility in polar solvents (e.g., water or ethanol) due to the hydroxyl group, whereas the methylsulfonimidoyl group may reduce solubility but increase thermal stability .
Aminoethyl vs. Sulfonimidoyl
- The aminoethyl analog () provides a primary amine for peptide coupling or crosslinking, contrasting with the sulfonimidoyl group’s role in electronic modulation .
Stereochemical Considerations
- Cis/Trans Isomerism : Hydroxymethyl derivatives () exhibit stereoisomerism (cis/trans), affecting their spatial interactions in molecular recognition. In contrast, the sulfonimidoyl group in the target compound introduces planar chirality but lacks geometric isomerism .
Research Findings and Data
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
